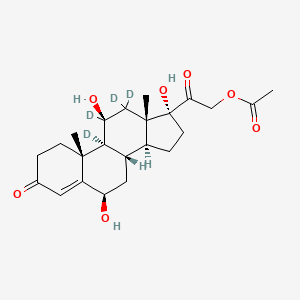
21-O-Acetyl 6beta-hydroxy cortisol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6 typically involves the acetylation of dexamethasone. The process begins with the reaction of dexamethasone with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21st position .
Industrial Production Methods
In an industrial setting, the production of 21-O-Acetyl 6 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
21-O-Acetyl 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
21-O-Acetyl 6 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mecanismo De Acción
The mechanism of action of 21-O-Acetyl 6 involves its interaction with specific molecular targets and pathways. As a derivative of dexamethasone, it exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The acetyl group at the 21st position enhances its stability and bioavailability, making it a potent compound for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound of 21-O-Acetyl 6, widely used as an anti-inflammatory and immunosuppressive agent.
21-O-Acetyl-12β-O-tigloyl-17β-marsdenin: Another acetylated compound with distinct biological activities.
Acacetin Glycosides: Compounds with acetyl groups that exhibit various pharmacological properties.
Uniqueness
21-O-Acetyl 6 stands out due to its specific acetylation at the 21st position, which enhances its stability and bioavailability compared to other similar compounds. This unique modification allows for more effective interaction with molecular targets and improved therapeutic potential .
Propiedades
Fórmula molecular |
C23H32O7 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D |
Clave InChI |
UXZCDTDGPVVXFM-JIGVFIJOSA-N |
SMILES isomérico |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















